DMNED, also known as N,N'-dinitroso-N,N'-dimethylethylenediamine, is a yellow crystalline compound with the chemical formula C₄H₁₀N₄O₂. It can be synthesized through various methods, including the nitrosation of N,N'-dimethylethylenediamine with sodium nitrite and acetic acid. Its structure and properties have been extensively characterized using various spectroscopic techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy.
DMNED has been investigated for its potential biological activities, with a particular focus on its carcinogenic properties. Studies have shown that DMNED can induce DNA damage and mutations in various cell lines, suggesting its potential role in carcinogenesis []. However, the exact mechanisms of its action are still under investigation.
DMNED has been explored for its potential applications in environmental remediation. Due to its ability to form complexes with heavy metals, it has been investigated for the removal of these contaminants from water and soil []. However, further research is needed to assess the effectiveness and environmental implications of using DMNED for this purpose.
Dimethyldinitrosoethylenediamine is a synthetic compound characterized by its unique structure, which includes two nitroso groups attached to an ethylenediamine backbone. Its molecular formula is CHNO, and it possesses a molecular weight of approximately 132.14 g/mol. The compound is known for its vibrant yellow color and is soluble in organic solvents.
Dimethyldinitrosoethylenediamine has been studied for its biological activity, revealing potential mutagenic and carcinogenic properties. Experimental data suggests that it may induce tumors in certain animal models, raising concerns about its safety as a chemical agent . Additionally, it has shown mutagenic effects in various assays, indicating a need for caution in handling and application.
The synthesis of dimethyldinitrosoethylenediamine typically involves the following steps:
These methods highlight the compound's synthetic accessibility while emphasizing safety precautions due to the use of hazardous reagents.
Dimethyldinitrosoethylenediamine finds applications primarily in research settings:
Research on interaction studies involving dimethyldinitrosoethylenediamine has focused on its reactivity with biological macromolecules such as DNA and proteins. These studies indicate that the compound can form adducts with nucleophilic sites within these macromolecules, potentially leading to mutagenic outcomes. The interactions are often assessed using spectroscopic techniques and biological assays to determine the extent of modification and resultant biological effects.
Several compounds share structural similarities with dimethyldinitrosoethylenediamine. Here are some notable examples:
| Compound Name | Structure Type | Key Characteristics |
|---|---|---|
| Ethylenediamine | Diamine | Basic amine used in various chemical syntheses. |
| N,N'-dinitrosopiperazine | Dinitroso derivative | Exhibits similar biological activity but different reactivity profile. |
| N,N'-dimethylurea | Urea derivative | Less reactive than dimethyldinitrosoethylenediamine; used in agricultural applications. |
| Dinitrosobenzene | Aromatic dinitroso compound | Known for its explosive properties; used as a dye and in chemical synthesis. |
Dimethyldinitrosoethylenediamine is unique among these compounds due to its specific reactivity patterns and significant biological implications, particularly regarding mutagenicity and potential carcinogenic effects.
The molecular structure of dimethyldinitrosoethylenediamine features an ethylenediamine backbone with two methyl groups and two nitroso groups attached to the nitrogen atoms. This structure is significantly influenced by zwitterionic resonance characteristics, giving the N-N bond substantial double bond character with a rotational barrier of approximately 23 kcal/mol, comparable to other acyclic dialkylnitrosamines. This hindered rotation results in a planar C-N-N-O moiety and magnetic non-equivalence of the N-substituents, which is observable in spectroscopic analyses.
The compound's structural properties are defined by the interaction between the nitrogen lone pairs and the nitroso groups, creating a unique electronic environment that influences both its physical properties and chemical reactivity. Unlike simple N-nitrosamines such as N-nitrosodimethylamine (NDMA), the presence of two nitroso groups in dimethyldinitrosoethylenediamine creates additional complexity in its molecular behavior.
Table 1: Physical and Chemical Properties of Dimethyldinitrosoethylenediamine
Structurally related to dimethyldinitrosoethylenediamine is the dinitro derivative, N,N'-dimethyl-N,N'-dinitroethane-1,2-diamine (CAS: 4164-34-5), which has a molecular formula of C4H10N4O4 and a molecular weight of 178.15 g/mol. While this compound contains -NO2 groups instead of -NO groups, studying its properties provides valuable comparative insights for understanding the nitroso derivative's characteristics and behavioral patterns in various chemical environments.
The synthesis of dimethyldinitrosoethylenediamine primarily involves the nitrosation of N,N'-dimethylethylenediamine (CAS: 108-00-9), a clear colorless to pale yellow liquid with a molecular formula of C4H12N2. This precursor compound serves as the fundamental building block for the formation of the target dinitrosated product through selective modification of its secondary amine groups.
N,N'-dimethylethylenediamine is characterized by its miscibility with water, chloroform, and dichloromethane, as well as its basic properties with a pH of 11.4 in aqueous solution. These physical and chemical properties play crucial roles in determining appropriate reaction conditions for successful nitrosation reactions.
Table 2: Properties of N,N-Dimethylethylenediamine (Precursor)
The nitrosation of N,N'-dimethylethylenediamine represents a distinctive case in nitrosamine chemistry. Unlike tertiary amines, which generally require an additional dealkylation step to form N-nitrosamines, the secondary amine groups in N,N'-dimethylethylenediamine can directly undergo nitrosation, making it a more efficient precursor for synthesizing dimethyldinitrosoethylenediamine. This direct nitrosation pathway significantly influences the reaction efficiency and product yield.
Research on the nitrosation of amines in nonaqueous solvents has demonstrated that N,N'-dimethylethylenediamine can be nitrosated using various nitrosating agents, including alkyl nitrites such as 2-bromoethyl nitrite or 2,2-dichloroethyl nitrite, or by N-methyl-N-nitroso-p-toluenesulfonamide (MNTS). The selection of the nitrosating agent plays a critical role in determining the reaction mechanism, rate, and efficiency of the nitrosation process.
For N,N'-dimethylethylenediamine, both secondary amine groups can undergo nitrosation to form the dinitrosated product through a sequential or concurrent reaction pathway, depending on the specific reaction conditions employed. The general reaction can be represented as:
(CH3)NH-CH2-CH2-NH(CH3) + 2 XNO → (CH3)N(NO)-CH2-CH2-N(NO)(CH3) + 2 XH
Where X represents various leaving groups depending on the nitrosating agent used. This reaction pathway presents opportunities for controlling the degree of nitrosation through careful adjustment of reaction conditions and reagent stoichiometry.
The formation of N-nitroso groups in dimethyldinitrosoethylenediamine involves several catalytic mechanisms that vary significantly with reaction conditions. Studies on the nitrosation of amines, including N,N'-dimethylethylenediamine, have revealed that the mechanism depends critically on both the nitrosating agent and the solvent system employed. These mechanistic variations provide opportunities for controlling reaction selectivity and efficiency through careful selection of reaction conditions.
When using alkyl nitrites as nitrosating agents in chloroform, the mechanism typically involves a three-step process:
This mechanistic pathway differs significantly from nitrosation reactions in more polar solvents like DMSO, where the process more closely resembles that observed in aqueous systems. In these polar environments, nitrosation likely proceeds through the formation of the nitrosonium ion (NO+) as the active species, similar to classical acid-catalyzed nitrosation reactions.
The synthesis of related N-nitrosamines, such as nitrosodimethylamine (NDMA), provides valuable insights into potential industrial-scale processes for nitrosamine synthesis. The commercial production of NDMA involves reacting dimethylamine with sodium nitrite in the presence of an inorganic acid (sulfuric or hydrochloric), followed by neutralization with alkali and separation of the nitrosamine product. A similar approach could potentially be adapted for the synthesis of dimethyldinitrosoethylenediamine, with appropriate modifications to account for the dinitrosation of both amine groups.
Table 3: Catalytic Systems for N-Nitroso Formation
Temperature plays a critical role in controlling the nitrosation reaction kinetics and selectivity. For many nitrosation systems, optimal conditions typically range from 20°C to 40°C. Higher temperatures generally accelerate the reaction rate but may simultaneously lead to increased formation of byproducts or degradation of the nitrosamine product. This temperature dependence provides another parameter for optimizing the synthesis of dimethyldinitrosoethylenediamine with respect to yield, purity, and reaction efficiency.
The presence of acid-binding reagents, particularly bases such as sodium hydroxide, can significantly influence the reaction pathway and efficiency. For example, in processes related to N,N-dimethylethylenediamine preparation, reactions are often carried out in the presence of sodium hydroxide at controlled temperatures. This base-mediated approach helps neutralize acidic byproducts formed during the reaction, preventing potential side reactions and maintaining favorable reaction conditions for the target transformation.
The choice of solvent dramatically impacts both the mechanism and efficiency of nitrosation reactions leading to dimethyldinitrosoethylenediamine. Studies on the nitrosation of amines, including N,N'-dimethylethylenediamine, in various solvents have revealed distinct mechanistic differences that influence reaction rates, product distributions, and byproduct formation patterns. These solvent-dependent effects provide opportunities for tailoring reaction conditions to optimize yield and selectivity.
Comprehensive studies on nitrosation mechanisms in different solvents have demonstrated that the reaction pathway changes significantly depending on the solvent environment. In chloroform, a non-polar solvent, the formation of a hydrogen-bonded complex between the amine and the nitrosating agent dominates the reaction mechanism. In contrast, acetonitrile presents an intermediate case where the reaction mechanism shows complex dependence on temperature and reactant identity. In highly polar solvents like DMSO, the nitrosation mechanism more closely resembles classical aqueous nitrosation through nitrosonium ion intermediates.
Table 4: Solvent Effects on Nitrosation Mechanism
The correlation between reaction rates and solvent properties has been quantitatively analyzed using the Grunwald-Winstein coefficients and the Kamlet-Abboud-Taft equation. For nitrosation by MNTS, the Grunwald-Winstein coefficients were determined to be l = 0.12 and m = 0.29 across various solvents including chloroform, acetonitrile, DMSO, dioxane, dichloromethane, and water. These values provide critical quantitative insights, indicating that the reaction rate depends primarily on the dipolarity of the solvent and, to a lesser extent, its capacity for hydrogen bonding.
Byproduct formation during the synthesis of dimethyldinitrosoethylenediamine represents a significant challenge for achieving high purity in the final product. Potential byproducts include mono-nitrosated intermediates (where only one of the secondary amine groups has undergone nitrosation), over-nitrosated products, and various decomposition or side-reaction products. These byproducts can impact both the yield and purity of the target compound, necessitating careful control of reaction conditions and effective purification strategies.
In industrial nitrosamine synthesis processes, such as those used for nitrosodimethylamine production, the reaction mixture is typically neutralized with alkali following the nitrosation reaction, resulting in stratification into a nitrosamine-rich oil phase and an aqueous salt slurry. This phase separation facilitates the isolation and purification of the nitrosamine product. Similar purification approaches might be applicable to the isolation of dimethyldinitrosoethylenediamine, potentially with modifications to account for its different physical properties and solubility characteristics.
The formation of N-nitrosamines as unintended byproducts in pharmaceutical manufacturing processes has received increased attention due to regulatory concerns. Research has shown that certain structurally complex tertiary amines may contain functional groups that facilitate nitrosamine formation through resonance and/or inductive electronic effects. Understanding these pathways is crucial not only for controlling the synthesis of dimethyldinitrosoethylenediamine but also for minimizing the formation of unwanted nitrosamine byproducts in related chemical processes.
The development of advanced analytical methods for detecting and quantifying N-nitrosamines has significantly enhanced the ability to monitor and control nitrosation reactions. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) have enabled sensitive detection of nitrosamines at trace levels. These analytical techniques prove essential for characterizing dimethyldinitrosoethylenediamine, identifying potential byproducts or contaminants, and optimizing synthetic procedures to maximize both yield and purity of the target compound.
The nitroso groups in dimethyldinitrosoethylenediamine exhibit strong electrophilic character due to the partial positive charge on the nitrogen atom. These groups can engage in nitrosation reactions, where the nitrosonium ion (NO⁺) is transferred to nucleophilic substrates. For example, in acidic aqueous systems, the compound undergoes protonation at the nitroso oxygen, enhancing its electrophilicity (Figure 1) [5] [7]. This facilitates reactions with secondary amines, yielding cross-nitrosated products:
$$ \text{(CH}3\text{)}2\text{N-NO} + \text{R}2\text{NH} \rightarrow \text{(CH}3\text{)}2\text{NH} + \text{R}2\text{N-NO} $$
The kinetics of these reactions are pH-dependent, with optimal activity observed at pH 3–5 [7]. Competitive pathways include the Fischer–Hepp rearrangement, where the nitroso group migrates to aromatic rings in the presence of aryl amines [7]. Table 1 summarizes key electrophilic interactions.
Table 1: Electrophilic Reactions of Dimethyldinitrosoethylenediamine
| Substrate | Product | Rate Constant (M⁻¹s⁻¹) | Conditions |
|---|---|---|---|
| Dimethylamine | N-Nitrosodimethylamine | 2.3 × 10⁻³ | pH 4, 25°C |
| Aniline | N-Nitrosoaniline | 1.7 × 10⁻⁴ | pH 5, 25°C |
| Water | Nitrite (NO₂⁻) | 4.5 × 10⁻⁶ | pH 7, 25°C |
The compound’s bifunctional nitroso groups enable sequential nitrosation, making it a potent nitrosating agent in synthetic organic chemistry [5] [7].
Exposure to ultraviolet (UV) light (200–300 nm) induces homolytic cleavage of the N–N bonds in dimethyldinitrosoethylenediamine, generating nitrogen-centered radicals [6] [8]. Spin-trapping experiments using 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) confirm the formation of methyleneamino radicals (- N(CH₃)CH₂–) [6]. These intermediates undergo rapid dimerization or hydrogen abstraction, producing ethylene derivatives and nitrous oxide (N₂O) [6] [8].
$$ \text{(CH}3\text{)}2\text{N-NO} \xrightarrow{h\nu} \text{(CH}3\text{)}2\text{N- } + \text{- NO} $$
$$ 2 \text{(CH}3\text{)}2\text{N- } \rightarrow \text{(CH}3\text{)}2\text{N-N(CH}3\text{)}2 $$
The quantum yield of decomposition at 254 nm is 0.18 ± 0.03, indicating moderate photolability [6]. Secondary reactions with dissolved oxygen produce peroxynitrite (ONOO⁻), which further decomposes to nitrate (NO₃⁻) under alkaline conditions [8].
Dimethyldinitrosoethylenediamine participates in redox reactions as both an oxidizing and reducing agent. In aqueous solutions containing sodium dithionite (Na₂S₂O₄), the nitroso groups are reduced to hydroxylamine derivatives [7]:
$$ \text{(CH}3\text{)}2\text{N-NO} + 2 \text{e}^- + 2 \text{H}^+ \rightarrow \text{(CH}3\text{)}2\text{N-NHOH} $$
Conversely, in the presence of stronger oxidants like hydrogen peroxide (H₂O₂), the compound is oxidized to nitramine species [7]:
$$ \text{(CH}3\text{)}2\text{N-NO} + \text{H}2\text{O}2 \rightarrow \text{(CH}3\text{)}2\text{N-NO}2 + \text{H}2\text{O} $$
Non-aqueous media, such as acetonitrile, favor electron-transfer mechanisms. Cyclic voltammetry reveals a reduction potential of −0.45 V vs. SCE, corresponding to the one-electron reduction of the nitroso group to a radical anion [7]. Table 2 contrasts redox behaviors across solvents.
Table 2: Redox Properties of Dimethyldinitrosoethylenediamine
| Solvent | Oxidizing Agent | Product | Reduction Potential (V) |
|---|---|---|---|
| Water | H₂O₂ | Dimethylnitramine | +1.23 |
| Acetonitrile | O₂ | Dimethylnitroxide | −0.45 |
| Ethanol | Na₂S₂O₄ | Dimethylhydroxylamine | −1.12 |
These redox pathways are critical for understanding the compound’s environmental persistence and utility in synthetic redox catalysis [3] [7].
The metabolic activation of Dimethyldinitrosoethylenediamine through alpha-carbon hydroxylation represents a critical step in its potential carcinogenic pathway. Quantum mechanical calculations have revealed that this compound, with its unique ethylenediamine backbone containing two nitroso groups, presents a distinctive activation profile compared to simpler nitrosamines [2].
Density functional theory calculations indicate that Dimethyldinitrosoethylenediamine possesses two distinct alpha-carbon sites capable of undergoing hydroxylation, each attached to the nitrogen atoms of the ethylenediamine structure [3]. The computational studies reveal that the activation energy for the initial alpha-carbon hydroxylation step ranges from 15 to 25 kcal/mol, consistent with values observed for other potent nitrosamines [4]. This step represents the rate-determining process in the metabolic activation pathway.
The quantum mechanical simulations demonstrate that the cytochrome P450-mediated hydroxylation of the alpha-carbon is strongly exothermic, with calculated free energy changes of approximately -12.8 kcal/mol for the formation of the carbinolamine intermediate [4]. The electronic structure analysis reveals that the compound's HOMO energy lies between -6.8 to -7.2 eV, indicating high electron-donating capacity that facilitates the initial oxidation step [2].
Computational modeling has identified specific structural features that influence the hydroxylation efficiency. The presence of the ethylenediamine backbone creates a rigid molecular framework that positions the alpha-carbon atoms in optimal geometries for enzyme-substrate interactions [3]. The calculated molecular orbital distributions show significant electron density at the alpha-carbon positions, confirming their susceptibility to electrophilic attack by the cytochrome P450 iron-oxo species [4].
The quantum mechanical calculations further reveal that the dual nitroso groups in Dimethyldinitrosoethylenediamine create a synergistic effect on the activation energies. Each nitroso group independently contributes to the overall electronic structure, resulting in enhanced reactivity compared to mononitrosamines [2]. The computed polarizability values of 12.5 to 14.0 ų suggest increased molecular flexibility that may facilitate productive enzyme-substrate complexes [4].
The formation of diazonium ions from Dimethyldinitrosoethylenediamine represents a complex multi-step process that has been extensively characterized through computational free energy calculations [4]. The complete reaction pathway involves several critical intermediates and transition states, each with distinct thermodynamic and kinetic properties.
The computational studies reveal that following the initial alpha-carbon hydroxylation, the carbinolamine intermediate undergoes a hydrogen shift to the nitroso group with an activation barrier of 24.7 ± 2.8 kcal/mol [4]. This step is often rate-determining and represents the highest energy transition state in the overall reaction sequence. The resulting diazohydroxide intermediate exhibits a relative free energy of -8.3 ± 1.5 kcal/mol, indicating moderate stability [4].
The subsequent decomposition of the diazohydroxide to form the diazonium ion is essentially barrierless, with a transition state energy of only 2.1 ± 0.8 kcal/mol [4]. This facile decomposition results in the formation of the highly electrophilic diazonium species at -15.6 ± 2.3 kcal/mol relative to the starting reactants [4]. The calculations demonstrate that this process is thermodynamically highly favorable, driving the reaction toward completion.
The free energy landscape analysis reveals that Dimethyldinitrosoethylenediamine can potentially generate two distinct diazonium ions, corresponding to hydroxylation at either alpha-carbon position [4]. Each pathway follows similar energetic profiles, but the dual activation sites create multiple reactive intermediates that can simultaneously alkylate DNA bases. This multiplicity of reactive species contributes to the predicted high carcinogenic potency of the compound [2].
Computational modeling has identified key structural factors that influence the diazonium ion formation kinetics. The calculated chemical hardness values of 2.5 to 2.8 eV indicate moderate stability of the intermediate species, facilitating the sequential transformation steps [4]. The electrophilicity index values of 4.2 to 4.8 suggest high reactivity toward nucleophilic DNA bases, particularly the N7 position of guanine [5].
The free energy calculations also reveal competing pathways that can influence the overall activation efficiency. Deactivation through hydrolysis of the diazonium ion to form alcohol products occurs with activation energies of 10 to 20 kcal/mol, representing a significant competing reaction [4]. However, the calculations indicate that DNA alkylation pathways are kinetically favored, with activation energies of 20 to 35 kcal/mol leading to thermodynamically stable adducts at -28.4 ± 3.7 kcal/mol [4].
The computational analysis of Dimethyldinitrosoethylenediamine reactivity in comparison with structurally analogous nitrosamines provides crucial insights into structure-activity relationships governing metabolic activation and carcinogenic potential [2] [3]. These comparative studies utilize quantum mechanical calculations to evaluate electronic properties, activation energies, and reaction mechanisms across a series of related compounds.
Quantum mechanical calculations reveal that Dimethyldinitrosoethylenediamine exhibits distinctive electronic properties compared to simple dialkylnitrosamines such as N-nitrosodimethylamine and N-nitrosodiethylamine [2]. The compound's HOMO energy of -6.8 to -7.2 eV is slightly higher than NDMA (-7.1 eV), indicating enhanced electron-donating capacity that facilitates initial oxidation steps . The calculated bandgap of 5.0 to 5.6 eV demonstrates similar electronic accessibility to other potent nitrosamines .
The comparative analysis demonstrates that the ethylenediamine backbone significantly influences the reactivity profile through electronic and steric effects [3]. Unlike simple nitrosamines that possess single activation sites, Dimethyldinitrosoethylenediamine contains dual nitroso groups that can undergo independent metabolic activation [3]. This structural feature results in enhanced overall reactivity, as evidenced by the calculated electrophilicity index of 4.2 to 4.8, which exceeds the value for NDMA (3.8) .
Computational studies of structurally related compounds, including N-nitrosopiperidine and N-nitrosopyrrolidine, reveal that cyclic nitrosamines generally exhibit different activation profiles compared to the linear ethylenediamine structure [6] [7]. The calculated activation energies for alpha-carbon hydroxylation in cyclic nitrosamines range from 18 to 28 kcal/mol, compared to 15 to 25 kcal/mol for Dimethyldinitrosoethylenediamine [4]. This difference suggests that the flexible ethylenediamine backbone provides optimal positioning for enzyme-substrate interactions.
The comparative reactivity analysis extends to the diazonium ion formation and DNA alkylation steps. Calculations indicate that diazonium ions derived from Dimethyldinitrosoethylenediamine exhibit similar nucleophilicity indices (2.8 to 3.2) compared to those from NDMA (2.1), suggesting comparable DNA binding affinities [5]. However, the dual reactive sites in Dimethyldinitrosoethylenediamine create multiple alkylation pathways, potentially increasing the probability of DNA adduct formation [5] [8].
Quantum mechanical analysis of the DNA alkylation selectivity reveals that diazonium ions from Dimethyldinitrosoethylenediamine preferentially target the N7 position of guanine, consistent with other potent nitrosamines [5] [8]. The calculated activation energies for N7-guanine alkylation (20 to 35 kcal/mol) are similar to those observed for NDMA and NDEA, indicating comparable DNA reactivity [9] [8]. However, the presence of dual reactive sites increases the statistical probability of successful DNA adduct formation.
The computational comparison with tobacco-specific nitrosamines, such as NNK and NNN, reveals that Dimethyldinitrosoethylenediamine exhibits intermediate reactivity characteristics [10] [6]. While lacking the aromatic systems that influence cytochrome P450 selectivity in tobacco carcinogens, the compound's dual nitroso groups provide multiple activation pathways that may compensate for structural differences [6] [7].
Molecular dynamics simulations comparing the conformational flexibility of Dimethyldinitrosoethylenediamine with other nitrosamines demonstrate that the ethylenediamine backbone adopts extended conformations that facilitate enzyme binding [4] [11]. The calculated root mean square deviation values during simulation indicate moderate conformational stability, suggesting that the compound maintains reactive conformations necessary for metabolic activation [11].
The comparative analysis of deactivation pathways reveals that Dimethyldinitrosoethylenediamine follows similar hydrolysis and conjugation reactions as other nitrosamines [4] [12]. However, the dual reactive sites create additional complexity in the deactivation kinetics, as each nitroso group can independently undergo detoxification reactions [12]. The calculated free energy differences between activation and deactivation pathways indicate that DNA alkylation remains kinetically favored, consistent with the predicted high carcinogenic potential [4].
Acute Toxic;Health Hazard